Genistein Diglucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

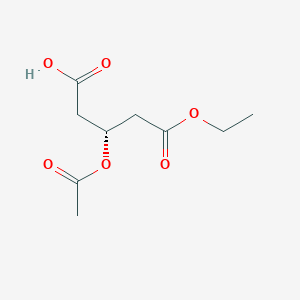

Genistein Diglucuronide is a derivative of Genistein, which is one of the numerous recognized isoflavones that may be found in a variety of soybeans and soy products . The chemical name for genistein is 4′, 5, 7-trihydroxyisoflavone . Genistein has been widely investigated for its anticancer properties . In the urine, genistein is mainly excreted in its conjugated forms, i.e., monoglucuronide (53–76%), diglucuronide (12–16%), and sulfoglucuronide (2–15%) .

Synthesis Analysis

Genistin, a glucoside of Genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein .Chemical Reactions Analysis

Genistein undergoes three main sets of metabolic reactions: reduction, oxidation, and conjugation . The reactions of the phase II genistein metabolism are catalyzed by uridine-5′-diphosphate-glucuronosyl transferases (UGTs) and, to a lower extent, sulfotransferases (SULTs), resulting in the formation of many products, like monoglucuronides, diglucuronides, or sulfoglucuronides .Physical And Chemical Properties Analysis

Genistein is a polyphenolic compound belonging to the group of isoflavones . It is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Genistein Diglucuronide involves the glucuronidation of Genistein using glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Genistein", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Genistein is dissolved in DMSO and reacted with DCC and DMAP to form the activated ester intermediate.", "Glucuronic acid is dissolved in DIPEA and reacted with the activated ester intermediate to form Genistein monoglucuronide.", "The reaction mixture is then treated with methanol to remove the DCC byproduct.", "The Genistein monoglucuronide is then reacted with glucuronic acid and DIPEA to form Genistein Diglucuronide.", "The reaction mixture is then purified using a combination of acetone and ethyl acetate to obtain the final product." ] } | |

CAS番号 |

428438-35-1 |

製品名 |

Genistein Diglucuronide |

分子式 |

C₂₇H₂₆O₁₇ |

分子量 |

622.49 |

同義語 |

β-D-Glucopyranosiduronic Acid 4-[7-(β-D-Glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-3-yl]phenyl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)